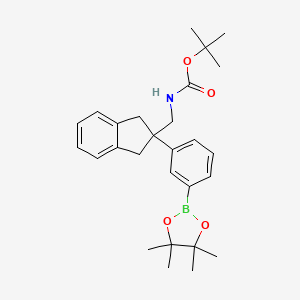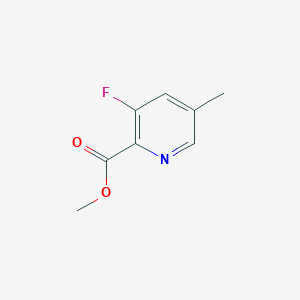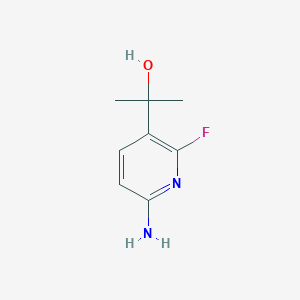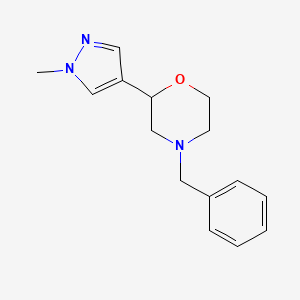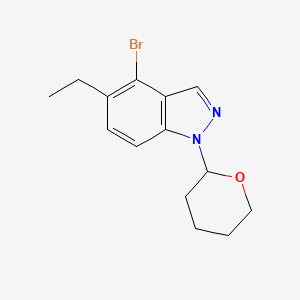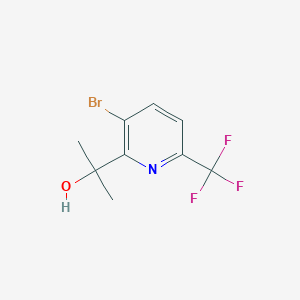![molecular formula C12H12N2O2S B13977680 4'-Amino[1,1'-biphenyl]-2-sulfonamide CAS No. 221290-17-1](/img/structure/B13977680.png)
4'-Amino[1,1'-biphenyl]-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Amino[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of aminobiphenyls It is characterized by the presence of an amino group at the 4’ position and a sulfonamide group at the 2 position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino[1,1’-biphenyl]-2-sulfonamide typically involves the nitration of biphenyl, followed by reduction and sulfonation reactions. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Sulfonation: The resulting 4-aminobiphenyl is then sulfonated using chlorosulfonic acid to yield 4’-Amino[1,1’-biphenyl]-2-sulfonamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4’-Amino[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of sulfinamide or thiol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
4’-Amino[1,1’-biphenyl]-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4’-Amino[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
類似化合物との比較
4-Aminobiphenyl: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
4’-Amino[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a sulfonamide group, leading to different reactivity and applications
Uniqueness: 4’-Amino[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications .
特性
CAS番号 |
221290-17-1 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC名 |
2-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChIキー |
XHVMLERESABDIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



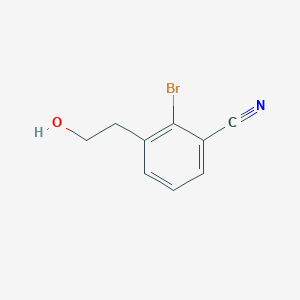
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
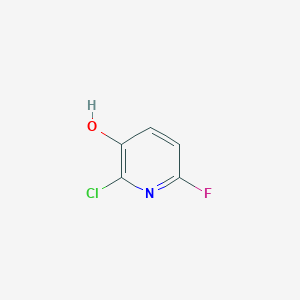
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
